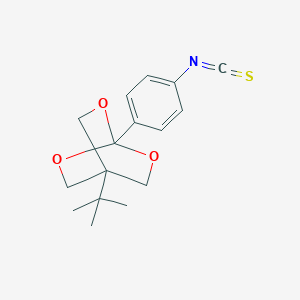
p-Ncs-tbob
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(222)octane is a synthetic organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the t-Butyl group: This step may involve alkylation reactions using t-butyl halides under basic conditions.
Attachment of the isothiocyanate group: This can be done by reacting an amine precursor with thiophosgene or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Pharmacological Applications
GABA Receptor Modulation
p-NCS-TBOB has been studied for its effects on GABAergic synaptic transmission. It acts as a modulator of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. Research indicates that this compound inhibits the binding of radioligands to GABA receptors, suggesting its potential as a therapeutic agent in treating anxiety and other disorders related to GABA dysfunction.
- Potency Measurements :
Neuropharmacological Studies
Case Study: Anxiolytic Effects
A study investigated the anxiolytic properties of this compound in animal models. The results showed that administration of the compound led to significant reductions in anxiety-like behaviors, which were assessed using established behavioral tests such as the elevated plus maze and open field test.
- Results Summary :
- Behavioral Tests : Animals treated with this compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.
- Mechanism of Action : The anxiolytic effects were attributed to enhanced GABAergic activity, mediated through the modulation of GABA receptor subtypes .
Chemical Synthesis and Characterization
This compound can be synthesized from t-butylbicycloorthobenzoate through a series of chemical reactions involving nitro derivatives. The synthesis process involves:
- Catalytic Reduction : Converting nitro compounds to isothiocyanato derivatives.
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Synthesis of nitro derivatives |
| Step 2 | Catalytic reduction to isothiocyanato derivatives |
| Step 3 | Purification and characterization |
Potential Therapeutic Applications
Given its mechanism of action, this compound holds promise for therapeutic applications beyond anxiety disorders, including:
- Anticonvulsant Properties : Its modulation of GABA receptors may offer protective effects against seizures.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from excitotoxic damage.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific proteins or enzymes, altering their activity. The isothiocyanate group is known to react with nucleophiles, which could be a key aspect of its mechanism.
類似化合物との比較
Similar Compounds
- 4-(t-Butyl)-1-(4-nitrophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 4-(t-Butyl)-1-(4-aminophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
Uniqueness
The presence of the isothiocyanate group in 4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane makes it unique compared to its analogs, as this functional group imparts distinct reactivity and potential biological activity.
特性
CAS番号 |
119963-45-0 |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
InChIキー |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
正規SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
Key on ui other cas no. |
119963-45-0 |
同義語 |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















